![molecular formula C13H12ClNO2 B1350069 3-[(4-Clorobencil)oxi]-2-metilpiridin-4-ol CAS No. 287928-09-0](/img/structure/B1350069.png)
3-[(4-Clorobencil)oxi]-2-metilpiridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol is an organic compound with a complex structure that includes a pyridine ring substituted with a chlorobenzyl group and a hydroxyl group
Aplicaciones Científicas De Investigación
3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
- The primary target of this compound is amine oxidase (flavin-containing) . However, the specific role of this target in the context of 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol remains to be elucidated.
- Absorption : Information on absorption is not available .
- Volume of Distribution : Not reported .
- Protein Binding : Not specified .
- Metabolism : Details about metabolism remain elusive .
- Route of Elimination : Not documented .
- Half-Life : Unfortunately, the half-life of this compound is unknown .
- Clearance : No data on clearance .
Target of Action
Pharmacokinetics
Análisis Bioquímico
Biochemical Properties
3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind with enzymes such as monoamine oxidase B, influencing their activity . This interaction can lead to either inhibition or activation of the enzyme, depending on the context of the reaction. Additionally, 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol may interact with other biomolecules, such as receptors and transport proteins, altering their function and contributing to various biochemical pathways.
Cellular Effects
The effects of 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of cellular energy.
Molecular Mechanism
At the molecular level, 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This compound may also influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes. Additionally, 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol can modulate protein-protein interactions, affecting various cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter levels and improving cognitive function . At high doses, 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol can cause toxic effects, including liver damage and neurotoxicity . It is essential to determine the optimal dosage to maximize the benefits while minimizing adverse effects.
Metabolic Pathways
3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. Understanding the metabolic pathways of 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol is essential for predicting its effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol is critical for understanding its effects on different tissues and organs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol typically involves the reaction of 4-chlorobenzyl chloride with 2-methyl-4-hydroxypyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorobenzyl group or to modify the pyridine ring.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-one, while substitution reactions can produce a variety of derivatives with different functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
- 7-[(3-Chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde
- 4-((4-Chlorobenzyl)oxy)-N’-(2-((4-Chlorobenzyl)oxy)benzylidene)benzohydrazide
Uniqueness
3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of specialized compounds.
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methoxy]-2-methyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-9-13(12(16)6-7-15-9)17-8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKKJZVAUWDTKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)OCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377609 |
Source


|
| Record name | 3-[(4-chlorobenzyl)oxy]-2-methylpyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287928-09-0 |
Source


|
| Record name | 3-[(4-chlorobenzyl)oxy]-2-methylpyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
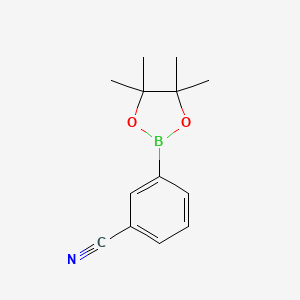
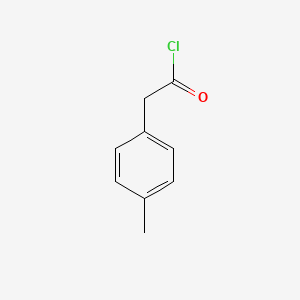
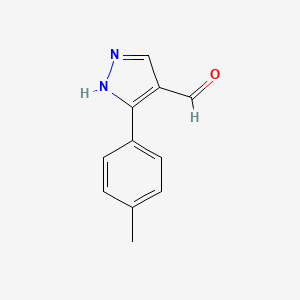
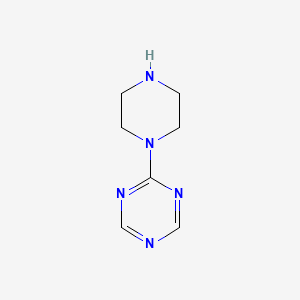
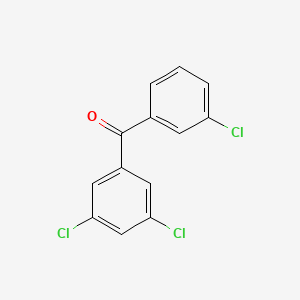
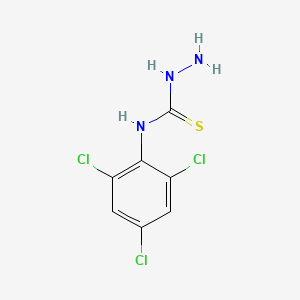

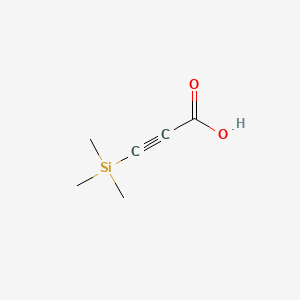

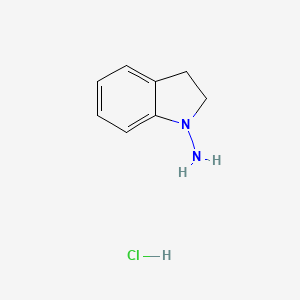
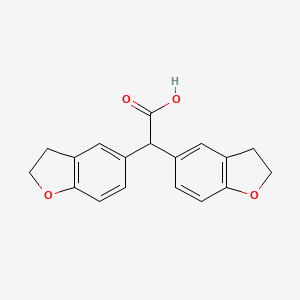
![4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid](/img/structure/B1350008.png)


